molecular formula C10H16N2O3S B5613814 [(2-Ethoxyphenyl)sulfamoyl]dimethylamine

[(2-Ethoxyphenyl)sulfamoyl]dimethylamine

Cat. No.: B5613814
M. Wt: 244.31 g/mol
InChI Key: YJBMNINUJMYAEJ-UHFFFAOYSA-N
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Description

[(2-Ethoxyphenyl)sulfamoyl]dimethylamine is an organic compound that features a sulfamoyl group attached to a 2-ethoxyphenyl ring and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxyphenyl)sulfamoyl]dimethylamine typically involves the reaction of 2-ethoxyaniline with dimethylamine and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2-ethoxyaniline, dimethylamine, sulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0°C to room temperature.

    Procedure: The 2-ethoxyaniline is first dissolved in the solvent, followed by the addition of the base. The sulfonyl chloride is then added dropwise to the reaction mixture, and finally, dimethylamine is introduced. The reaction mixture is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. Purification of the product is achieved through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxyphenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include amines or alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted sulfonamides or other derivatives.

Scientific Research Applications

[(2-Ethoxyphenyl)sulfamoyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2-Ethoxyphenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Ethoxyphenyl)sulfamoyl]dimethylamine
  • [(2-Methoxyphenyl)sulfamoyl]dimethylamine
  • [(2-Ethoxyphenyl)sulfamoyl]methylamine

Uniqueness

[(2-Ethoxyphenyl)sulfamoyl]dimethylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethoxy group at the 2-position of the phenyl ring and the dimethylamine group contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-4-15-10-8-6-5-7-9(10)11-16(13,14)12(2)3/h5-8,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBMNINUJMYAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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